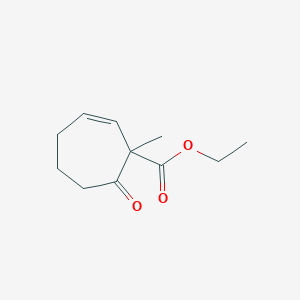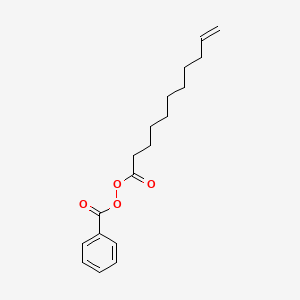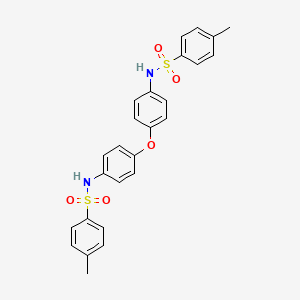
Furan, 3-azido-2,5-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Furan, 3-azido-2,5-dimethyl- is an organic compound with the molecular formula C6H7N3O It is a derivative of furan, characterized by the presence of azido and methyl groups at specific positions on the furan ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of furan, 3-azido-2,5-dimethyl- typically involves the introduction of azido groups to a furan derivative. One common method is the reaction of 2,5-dimethylfuran with sodium azide in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as acetone or acetonitrile at room temperature. The azido group is introduced at the 3-position of the furan ring through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of furan, 3-azido-2,5-dimethyl- follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and reaction time to achieve optimal results.
Analyse Chemischer Reaktionen
Types of Reactions
Furan, 3-azido-2,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the azido group to an amine group.
Substitution: The azido group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of furan.
Reduction: Amino derivatives of furan.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Furan, 3-azido-2,5-dimethyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dimethylfuran: Lacks the azido group but shares the furan ring structure.
3-Azidofuran: Similar azido group but without the methyl substitutions.
2,5-Dimethyl-3-nitrofuran: Contains a nitro group instead of an azido group.
Uniqueness
Furan, 3-azido-2,5-dimethyl- is unique due to the presence of both azido and methyl groups, which confer distinct chemical reactivity and potential applications. The azido group allows for participation in click chemistry, while the methyl groups enhance the compound’s stability and reactivity in various chemical reactions.
Eigenschaften
| 116139-26-5 | |
Molekularformel |
C6H7N3O |
Molekulargewicht |
137.14 g/mol |
IUPAC-Name |
3-azido-2,5-dimethylfuran |
InChI |
InChI=1S/C6H7N3O/c1-4-3-6(8-9-7)5(2)10-4/h3H,1-2H3 |
InChI-Schlüssel |
WUOUIJJYRWKSEA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(O1)C)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Bromo-1-[5-chloro-7-(2-fluorobenzoyl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one](/img/structure/B14301043.png)
![Dimethyl benzo[g]phthalazine-1,4-dicarboxylate](/img/structure/B14301054.png)

![Methyl bicyclo[2.2.2]octa-2,5-diene-2-carboxylate](/img/structure/B14301081.png)



